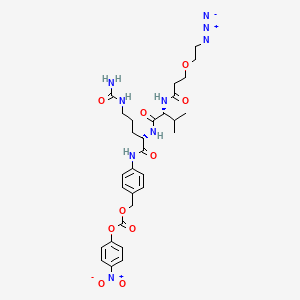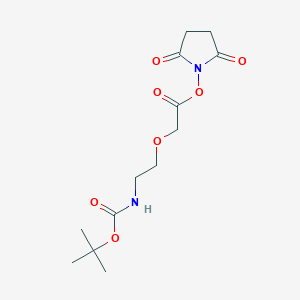
FmocNH-PEG2-CH2COONHS
Vue d'ensemble
Description
FmocNH-PEG2-CH2COONHS: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains an Fmoc-protected amine and a terminal N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable tool in various biochemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of FmocNH-PEG2-CH2COONHS typically involves the following steps:
Fmoc Protection: The amine group is protected with the Fmoc (fluorenylmethyloxycarbonyl) group.
PEGylation: The protected amine is then reacted with a PEG spacer to form FmocNH-PEG2.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The reaction conditions are optimized for large-scale synthesis, including temperature control, solvent selection, and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the free amine.
Common Reagents and Conditions:
Substitution: Primary amines in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Deprotection: Basic conditions, typically using piperidine in dimethylformamide (DMF).
Major Products:
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Free Amine: Obtained after deprotection of the Fmoc group.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Used as a linker in solid-phase peptide synthesis to attach peptides to solid supports.
Biology:
Protein Labeling: Facilitates the conjugation of proteins with various labels for imaging and tracking.
Medicine:
Drug Delivery: Enhances the solubility and stability of drug molecules, improving their pharmacokinetic properties.
Industry:
Mécanisme D'action
Mechanism: The primary mechanism of action involves the formation of stable amide bonds through the reaction of the NHS ester with primary amines. This reaction is highly efficient and specific, making it ideal for bioconjugation applications .
Molecular Targets and Pathways: The compound targets primary amine groups on proteins, peptides, and other biomolecules, facilitating their conjugation to various labels, drugs, or solid supports .
Comparaison Avec Des Composés Similaires
FmocNH-PEG2-CH2COOH: Contains a terminal carboxylic acid instead of an NHS ester.
FmocNH-PEG4-CH2COONHS: Similar structure but with a longer PEG spacer.
FmocNH-PEG3-CH2COONHS: Similar structure but with a different PEG spacer length.
Uniqueness: FmocNH-PEG2-CH2COONHS is unique due to its combination of an Fmoc-protected amine and an NHS ester, which provides both protection and reactivity. The PEG spacer enhances solubility and flexibility, making it suitable for a wide range of applications .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O8/c28-22-9-10-23(29)27(22)35-24(30)16-33-14-13-32-12-11-26-25(31)34-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21H,9-16H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLPRMPRYXDRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B8114148.png)

![(2S)-2-[[(2R)-2-[3-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B8114159.png)










